1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone
Overview
Description
1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.094628657 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- The compound 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride demonstrates high antiproliferative activity, suggesting a mixed mechanism of action involving DNA intercalation, topoisomerase II inhibition, cell cycle arrest in G(2)/M phase, and probable apoptosis induction (L. D. Via et al., 2008).
Chemical Stability and Reactivity
- The structural features of 2,4,5-trihydroxy-3-methylacetophenone provide insights into its weak aromatic system, highlighting the compound's stability towards oxidation and low reactivity, which could influence its applications in material science and analytical chemistry (N. S. Zwirchmayr et al., 2017).
Catalytic and Chemical Synthesis Applications
- The synthesis and characterization of complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone offer insights into their catalytic behavior towards ethylene reactivity, presenting a potential for applications in polymer science and catalysis (Wen‐Hua Sun et al., 2007).
- Multicomponent condensations involving 5-aminopyrazoles and dimedone demonstrate the chemical versatility of related compounds, providing a basis for synthesizing a variety of tricyclic structures, which could be relevant in the development of pharmaceuticals and organic materials (V. A. Chebanov et al., 2008).
Sensing and Detection Applications
- Mercury ions complexation studies with 3-hydroxychromone derivatives bearing nitrogen-containing heterocyclic moieties, including quinoline, indicate the high sensitivity of these compounds for mercury detection, which could be utilized in developing sensors for environmental monitoring (D. Svechkarev et al., 2011).
Properties
IUPAC Name |
1-(2-hydroxy-5-quinolin-8-ylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11(19)15-10-13(7-8-16(15)20)14-6-2-4-12-5-3-9-18-17(12)14/h2-10,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXXLNGOELDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC3=C2N=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.